1-Methoxy-3-hydroxy-9,10-anthracenedione
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Overview
Description
1-Methoxy-3-hydroxy-9,10-anthracenedione, also known as 3-hydroxy-1-methoxy-9,10-anthraquinone, is an organic compound with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol . It belongs to the class of anthraquinones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-Methoxy-3-hydroxy-9,10-anthracenedione can be achieved through several methods. One common approach involves the methylation of 1-hydroxy-9,10-anthraquinone using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Chemical Reactions Analysis
1-Methoxy-3-hydroxy-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can yield hydroquinones, which have applications in dye and pigment industries.
Substitution: The methoxy and hydroxy groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
1-Methoxy-3-hydroxy-9,10-anthracenedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methoxy-3-hydroxy-9,10-anthracenedione involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Methoxy-3-hydroxy-9,10-anthracenedione can be compared with other anthraquinones such as emodin (1,3,8-trihydroxy-6-methyl-9,10-anthracenedione) and alizarin (1,2-dihydroxy-9,10-anthracenedione) . While all these compounds share a common anthraquinone core, their unique substituents confer different chemical and biological properties. For example, emodin has additional hydroxyl groups that enhance its biological activity, while alizarin is widely used as a dye due to its strong color properties .
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione
Alizarin: 1,2-Dihydroxy-9,10-anthracenedione
Chrysophanol: 1,8-Dihydroxy-3-methyl-9,10-anthracenedione
These compounds, like this compound, are part of the anthraquinone family and exhibit diverse applications in various fields .
Properties
IUPAC Name |
3-hydroxy-1-methoxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-19-12-7-8(16)6-11-13(12)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOHXWPFZBYSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347339 |
Source
|
Record name | 1-Methoxy-3-hydroxy-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28504-24-7 |
Source
|
Record name | 1-Methoxy-3-hydroxy-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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